![molecular formula C15H24OSe B14492302 [(1-Methoxyoctan-2-YL)selanyl]benzene CAS No. 63603-32-7](/img/structure/B14492302.png)

[(1-Methoxyoctan-2-YL)selanyl]benzene

Beschreibung

[(1-Methoxyoctan-2-YL)selanyl]benzene is an organoselenium compound characterized by a benzene ring substituted with a selanyl (-Se-) group linked to a 1-methoxyoctan-2-yl chain. This structure combines the aromatic properties of benzene with the redox-active selenium center and the steric/electronic effects of the methoxy-substituted alkyl chain.

Eigenschaften

CAS-Nummer |

63603-32-7 |

|---|---|

Molekularformel |

C15H24OSe |

Molekulargewicht |

299.32 g/mol |

IUPAC-Name |

1-methoxyoctan-2-ylselanylbenzene |

InChI |

InChI=1S/C15H24OSe/c1-3-4-5-7-12-15(13-16-2)17-14-10-8-6-9-11-14/h6,8-11,15H,3-5,7,12-13H2,1-2H3 |

InChI-Schlüssel |

WPGRCXACOJJRHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(COC)[Se]C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methoxyoctan-2-YL)selanyl]benzene typically involves the reaction of a benzene derivative with a selanyl-containing reagent. One common method is the nucleophilic substitution reaction where a halogenated benzene reacts with a selanyl anion generated from a suitable precursor. The reaction conditions often include the use of polar aprotic solvents and a base to facilitate the formation of the selanyl anion.

Industrial Production Methods

Industrial production of [(1-Methoxyoctan-2-YL)selanyl]benzene may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

[(1-Methoxyoctan-2-YL)selanyl]benzene undergoes various types of chemical reactions, including:

Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert the selanyl group back to its corresponding selenide.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the benzene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selanyl group can yield selenoxides, while substitution reactions on the benzene ring can produce various halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

[(1-Methoxyoctan-2-YL)selanyl]benzene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.

Biology: The compound’s antioxidant properties make it a candidate for studies on oxidative stress and related biological processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate oxidative stress pathways.

Industry: It is used in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of [(1-Methoxyoctan-2-YL)selanyl]benzene involves its interaction with molecular targets such as enzymes involved in oxidative stress pathways. The selanyl group can mimic the activity of natural antioxidants like glutathione peroxidase, thereby reducing reactive oxygen species and protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Organoselenium Compounds

Structural Analogues: Selenium-Substituted Aromatics

(a) 4-((4-Bromobenzyl)selanyl)aniline (Compound 2)

- Structure : Features an aniline group (NH₂) and a bromobenzyl-selanyl substituent.

- Synthesis : Synthesized via reduction of 4,4′-diselanediyldianiline followed by reaction with bromo-4-(bromomethyl)benzene (85% yield) .

- Reactivity : Forms N-maleanilic acid (94% yield) upon reaction with toxilic anhydride. Subsequent dehydration yields isomaleimide derivatives, as confirmed by X-ray crystallography (triclinic P-1 space group) and NMR .

- Biological Activity : Exhibits cytotoxicity against oligodendrocytes and redox-modulating properties in H₂-DCFDA assays .

(b) 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole (CMI)

Key Comparison :

Electronic and Reactivity Comparisons

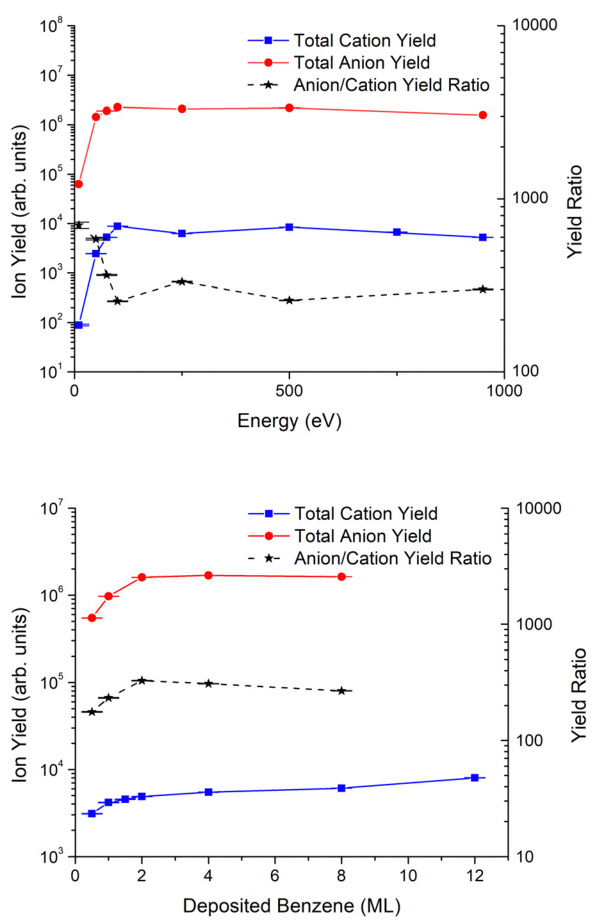

- Mechanisms : Electron-induced desorption of anions (e.g., C₆Hₙ⁻) and cations (e.g., C₆Hₙ⁺) is governed by dissociative electron attachment (DEA), dipole dissociation (DD), and dissociative ionization (DI) .

- Energy Dependence : Anion/cation yields peak at ~500 eV for 2ML benzene films, with DD dominating at lower energies (≤100 eV) .

- Thickness Dependence : Ion yields stabilize at ~8ML for anions and ~12ML for cations, suggesting selenium-containing films may exhibit similar layer-dependent electronic interactions .

(b) Adsorption on Metal Surfaces Benzene’s adsorption on Pt involves π-interactions and charge transfer, as characterized by DFT, LEED, and STM . Selenium’s higher polarizability and redox activity in [(1-Methoxyoctan-2-YL)selanyl]benzene could enhance surface binding or catalytic activity compared to pure benzene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.